molecular formula C25H20N2O5 B10876150 4-(acetylamino)phenyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

4-(acetylamino)phenyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B10876150
M. Wt: 428.4 g/mol
InChI Key: ZMUJAIVTBOCIIP-UHFFFAOYSA-N
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Description

4-(acetylamino)phenyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a dimethylphenyl group, and a dioxo-dihydro-isoindole carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)phenyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenyl acetate with 2,4-dimethylbenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with phthalic anhydride in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)phenyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino or dimethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(acetylamino)phenyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(acetylamino)phenyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(acetylamino)phenyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylate
  • 4-(acetylamino)phenyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-6-carboxylate

Uniqueness

4-(acetylamino)phenyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its specific substitution pattern and the presence of both acetylamino and dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H20N2O5

Molecular Weight

428.4 g/mol

IUPAC Name

(4-acetamidophenyl) 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C25H20N2O5/c1-14-4-11-22(15(2)12-14)27-23(29)20-10-5-17(13-21(20)24(27)30)25(31)32-19-8-6-18(7-9-19)26-16(3)28/h4-13H,1-3H3,(H,26,28)

InChI Key

ZMUJAIVTBOCIIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

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